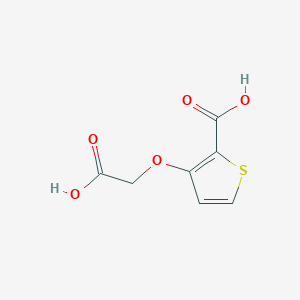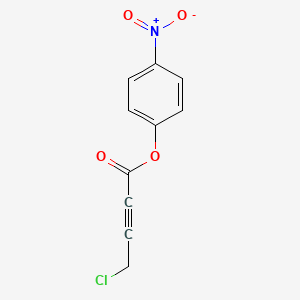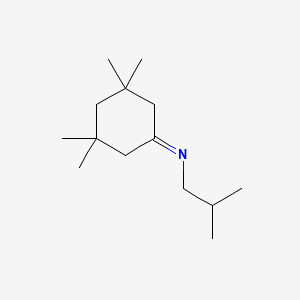
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one is an organic compound that features a conjugated system of double bonds, making it a highly reactive molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one typically involves a multi-step process. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at room temperature.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide in acetonitrile with triethylamine as a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound.
科学的研究の応用
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. Specific pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or interacting with DNA .
類似化合物との比較
Similar Compounds
Piperylin: 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]pyrrolidine.
5-(Pyren-1-yl)penta-2,4-diyn-1-ol: A compound with similar conjugated systems but different substituents.
Uniqueness
5-Phenyl-1-(pyridin-2-YL)penta-2,4-dien-1-one is unique due to its specific combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
90137-52-3 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
5-phenyl-1-pyridin-2-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H13NO/c18-16(15-11-6-7-13-17-15)12-5-4-10-14-8-2-1-3-9-14/h1-13H |
InChIキー |
LGOMTVGNAFWQLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)


![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)





![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)

